

Technical Guide: o-Tolualdehyde- $^{13}\text{C}_1$ (carbonyl- ^{13}C)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: o-Tolualdehyde- $^{13}\text{C}_1$ (carbonyl- ^{13}C)

Cat. No.: B15140996

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CAS Number: 138151-99-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of o-Tolualdehyde- $^{13}\text{C}_1$ (carbonyl- ^{13}C), a stable isotope-labeled analytical standard. It is intended for use by researchers, scientists, and professionals in drug development and related fields who require a reliable internal standard for quantitative analysis. This guide covers the chemical and physical properties, synthesis, analytical applications, and relevant biological context of this compound.

Chemical and Physical Properties

o-Tolualdehyde- $^{13}\text{C}_1$ (carbonyl- ^{13}C) is the isotopically labeled form of o-tolualdehyde (2-methylbenzaldehyde), where the carbon atom of the aldehyde functional group is the ^{13}C isotope. Its physical and chemical properties are essentially identical to those of its unlabeled counterpart, o-tolualdehyde (CAS 529-20-4).

Identification and Structure

Property	Value
CAS Number	138151-99-2
IUPAC Name	2-methyl([¹³ C])benzaldehyde
Synonyms	o-Tolualdehyde- ¹³ C ₁ (carbonyl- ¹³ C)
Molecular Formula	¹³ CC ₇ H ₈ O
Molecular Weight	121.14 g/mol
Canonical SMILES	CC1=CC=CC=C1[¹³ C]=O
InChI Key	BTFQKIATRPGRBS-UHFFFAOYSA-N

Physicochemical Data

The following data are for the unlabeled o-tolualdehyde (CAS 529-20-4), which are representative of the labeled compound.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	-35 °C	[2]
Boiling Point	199-200 °C (at 760 mmHg)	[2]
Density	1.039 g/mL at 25 °C	[2]
Refractive Index	n ²⁰ /D 1.546	[2]
Flash Point	153 °F (67.2 °C)	
Solubility	Slightly soluble in water; soluble in ethanol, ether, and chloroform.	
Vapor Pressure	0.315 mmHg at 25 °C	

Synthesis and Manufacturing

The synthesis of o-tolualdehyde- $^{13}\text{C}_1$ typically involves the introduction of the ^{13}C label at the carbonyl position. While specific proprietary methods may vary, a general synthetic route can be adapted from established procedures for synthesizing unlabeled aromatic aldehydes. One such method is the Sonn-Müller reaction, which involves the reduction of an imidoyl chloride.

To synthesize the ^{13}C -labeled compound, a labeled precursor such as ^{13}C -labeled N-methylformanilide would be used in the reaction with the appropriate Grignard reagent derived from 2-bromotoluene.

A general, non-labeled synthesis of o-tolualdehyde is well-documented in Organic Syntheses. The procedure involves the reaction of o-toluanilide with phosphorus pentachloride to form the imidoyl chloride, which is then reduced with stannous chloride to yield the aldehyde.

Spectroscopic Data

The following spectroscopic data are for the unlabeled o-tolualdehyde and are representative of the labeled compound, with the key difference being the observation of ^{13}C - ^1H coupling involving the aldehydic proton and the enriched ^{13}C signal in the respective NMR spectra.

^1H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Assignment
10.24	s	1H, -CHO
7.77	d	1H, Ar-H
7.45	t	1H, Ar-H
7.33	t	1H, Ar-H
7.23	d	1H, Ar-H
2.64	s	3H, -CH ₃

Solvent: CDCl_3 . The chemical shift of the aldehydic proton will appear as a doublet in the ^{13}C -labeled compound due to coupling with the ^{13}C nucleus.

^{13}C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
193.3	-CHO
140.1	Ar-C (quaternary)
133.9	Ar-C
133.8	Ar-C
131.7	Ar-C
131.3	Ar-C
126.4	Ar-C
19.0	-CH ₃

Solvent: DMSO-d₆. The signal for the carbonyl carbon at ~193 ppm will be significantly enhanced in the ¹³C-labeled compound.

Mass Spectrometry

The electron ionization (EI) mass spectrum of o-tolualdehyde is characterized by a molecular ion peak (M⁺) at m/z 120. The spectrum for o-tolualdehyde-¹³C₁ will show a molecular ion peak at m/z 121.

m/z	Relative Intensity (%)	Assignment
120	86.4	[M] ⁺ (for unlabeled)
119	93.3	[M-H] ⁺
91	100.0	[C ₇ H ₇] ⁺ (tropylium ion)
65	25.4	[C ₅ H ₅] ⁺

Usage and Applications

The primary application of o-Tolualdehyde-¹³C₁ is as an internal standard in stable isotope dilution analysis for the precise quantification of o-tolualdehyde in complex matrices. Stable

isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects, leading to high accuracy and precision.

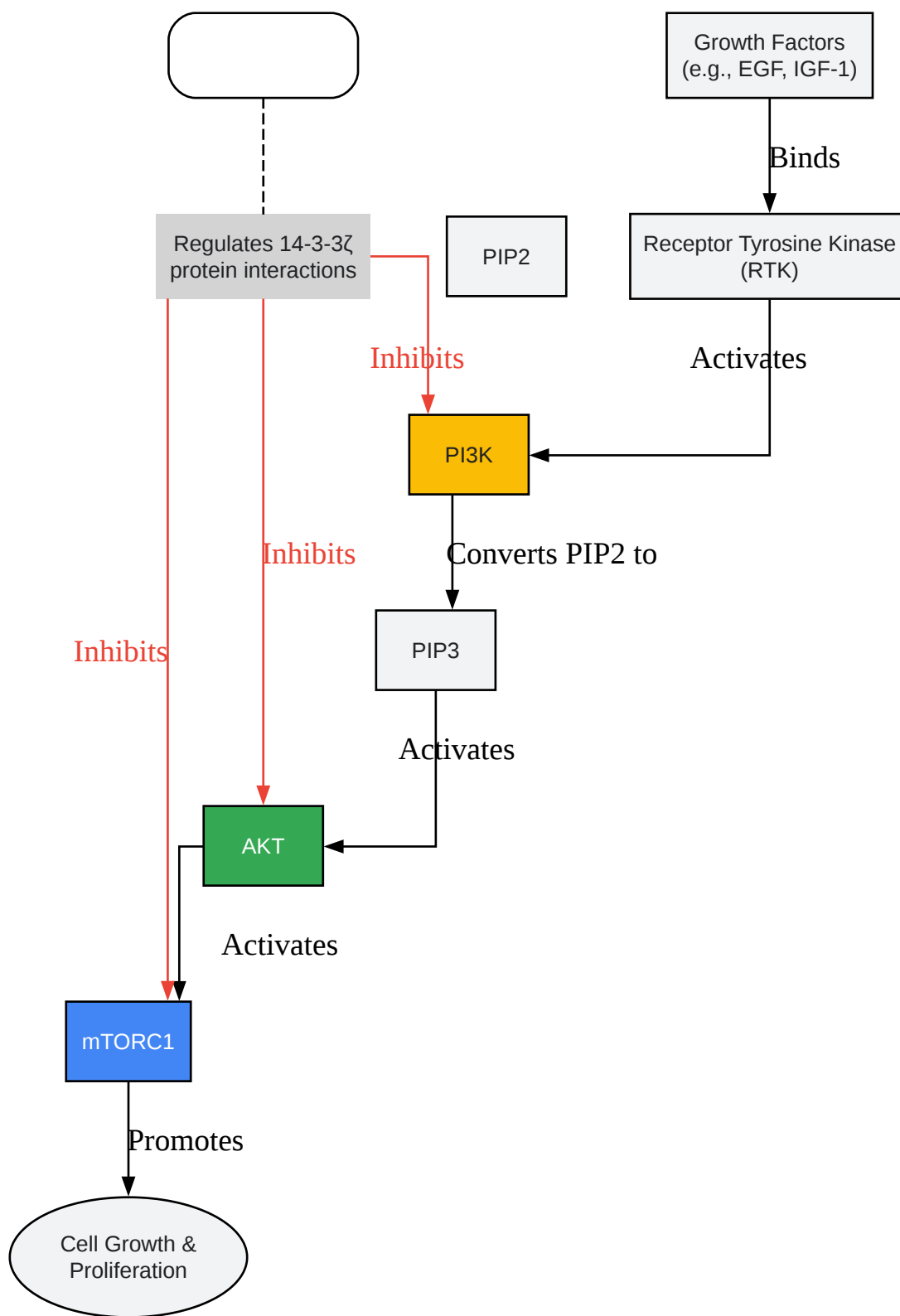
This is particularly relevant in fields such as:

- **Biomonitoring:** For the determination of exposure to volatile organic compounds (VOCs) in biological samples like blood and urine.
- **Metabolomics:** As o-tolualdehyde is an endogenous metabolite, its accurate quantification can be important in understanding metabolic pathways.
- **Environmental Analysis:** For the quantification of aromatic aldehydes in environmental samples.

Biological Activity and Signaling Pathways

While o-Tolualdehyde- $^{13}\text{C}_1$ is primarily used as an analytical tool, the biological activity of its unlabeled counterpart and related benzaldehydes is of interest to researchers in drug discovery and toxicology. o-Tolualdehyde is a naturally occurring compound found in some plants and is considered an endogenous metabolite. It has been reported to have acaricidal (mite-killing) properties.

Of significant interest is the activity of benzaldehyde, the parent compound of o-tolualdehyde. Research has shown that benzaldehyde can suppress multiple signaling pathways that are often dysregulated in cancer cells. One of the key pathways affected is the PI3K/AKT/mTOR pathway. Benzaldehyde has been found to inhibit this pathway, which is crucial for cell growth, proliferation, and survival. The proposed mechanism involves the regulation of 14-3-3 ζ -mediated protein-protein interactions, which in turn affects the phosphorylation status of key proteins in the PI3K/AKT/mTOR cascade.



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PI3K/AKT/mTOR signaling pathway and inhibition by Benzaldehyde.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of o-tolualdehyde in a biological matrix (e.g., blood) using o-tolualdehyde- $^{13}\text{C}_1$ as an internal standard, based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents

- o-Tolualdehyde- $^{13}\text{C}_1$ (CAS 138151-99-2) Internal Standard (IS) stock solution (e.g., 1 mg/mL in methanol)
- Unlabeled o-tolualdehyde for calibration standards
- Whole blood samples
- 10-mL headspace vials with screw caps and septa
- Solid-phase microextraction (SPME) fiber assembly (e.g., 75- μm Carboxen®/polydimethylsiloxane (PDMS))
- CombiPAL or equivalent autosampler
- GC-MS system with a cryo-trap
- Purge-and-trap grade methanol
- HPLC-grade water

Sample Preparation and Extraction

- Aliquoting: Transfer a precise amount of whole blood (e.g., 3 mL) into a 10-mL headspace vial using a gastight syringe.
- Spiking: Add a known amount of the o-tolualdehyde- $^{13}\text{C}_1$ internal standard solution to each sample, calibrator, and quality control sample. The final concentration of the IS should be chosen to be in the mid-range of the expected analyte concentrations.

- Equilibration: Immediately cap the vials and vortex briefly. Place the vials in the autosampler tray.
- HS-SPME Extraction:
 - Incubate the vial at a controlled temperature (e.g., 30 °C) with agitation (e.g., 300 rpm) for a set period to allow for equilibration of the analytes between the sample and the headspace.
 - Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 6 minutes) to allow for adsorption of the volatile compounds.

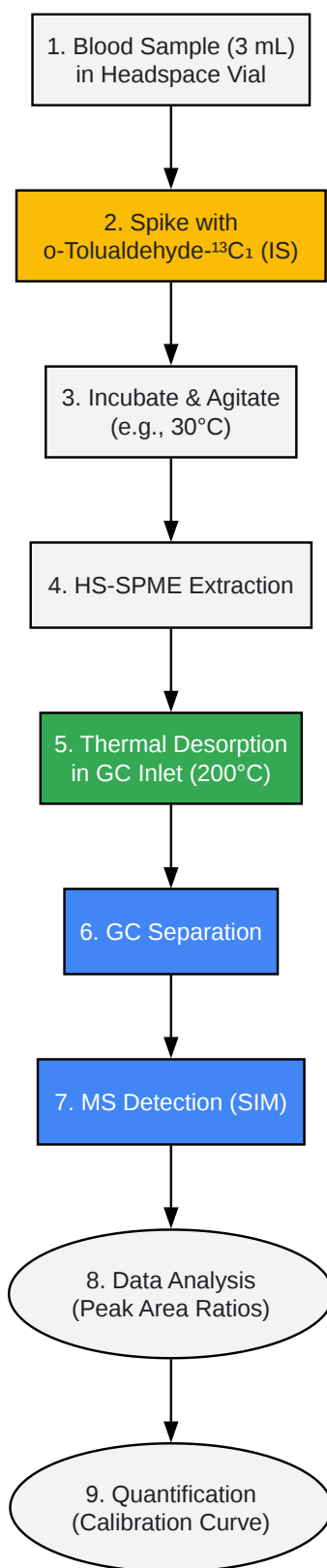
GC-MS Analysis

- Desorption: The SPME fiber is automatically retracted and inserted into the heated GC inlet (e.g., 200 °C) for thermal desorption of the analytes onto the GC column.
- Cryo-focusing: Use a liquid nitrogen-cooled cryo-trap at the head of the GC column to focus the analytes into a narrow band before the temperature program starts.
- Gas Chromatography:
 - Column: Use a capillary column suitable for volatile organic compounds (e.g., VRX, 30 m x 0.18 mm i.d. x 1.0 µm film).
 - Carrier Gas: Helium at a constant flow.
 - Oven Program: A suitable temperature program to separate o-tolualdehyde from other volatile components.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI).
 - Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.
 - Ions to Monitor:

- o-Tolualdehyde (Analyte): m/z 120 (quantifier), 119, 91 (qualifiers)
- o-Tolualdehyde-¹³C₁ (IS): m/z 121 (quantifier), 120, 92 (qualifiers)

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of o-tolualdehyde in the unknown samples is then calculated from this calibration curve.



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Workflow for quantitative analysis using HS-SPME-GC-MS.

Safety and Handling

Handle o-Tolualdehyde- $^{13}\text{C}_1$ with the same precautions as its unlabeled counterpart. It is intended for laboratory use by trained personnel only.

- Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
- Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing vapors. Use only in a well-ventilated area. Wash skin thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.

Ordering and Availability

o-Tolualdehyde- $^{13}\text{C}_1$ (carbonyl- ^{13}C) is available from various suppliers of stable isotope-labeled compounds and analytical standards. It is typically supplied as a neat liquid or in solution with a certificate of analysis detailing its chemical and isotopic purity.

Need Custom Synthesis?

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References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. o-tolualdehyde [stenutz.eu]
- To cite this document: BenchChem. [Technical Guide: o-Tolualdehyde- $^{13}\text{C}_1$ (carbonyl- ^{13}C)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140996#cas-number-138151-99-2-properties-and-usage]

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